molecular formula C8H7FN2O B1344219 (5-Fluoro-1H-indazol-3-yl)methanol CAS No. 518990-02-8

(5-Fluoro-1H-indazol-3-yl)methanol

Cat. No. B1344219
CAS RN: 518990-02-8
M. Wt: 166.15 g/mol
InChI Key: FUNPPRWQIBANBU-UHFFFAOYSA-N
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Description

“(5-Fluoro-1H-indazol-3-yl)methanol” is a chemical compound with the CAS Number: 518990-02-8 and a linear formula of C8H7FN2O . It has a molecular weight of 166.15 . The compound appears as an orange solid .


Molecular Structure Analysis

The InChI code for “(5-Fluoro-1H-indazol-3-yl)methanol” is 1S/C8H7FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) . The InChI key is FUNPPRWQIBANBU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(5-Fluoro-1H-indazol-3-yl)methanol” is an orange solid .

Scientific Research Applications

Antineoplastic Activity

Indazole compounds have been synthesized and evaluated for their antineoplastic activity against various human cancer cell lines. While specific data on (5-Fluoro-1H-indazol-3-yl)methanol is not readily available, its structural similarity to other indazole derivatives suggests potential utility in cancer research, particularly in the synthesis of new compounds with antitumor properties .

Anti-inflammatory Applications

Indazole derivatives have been investigated for their effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage. The presence of a fluorine atom in (5-Fluoro-1H-indazol-3-yl)methanol could influence its activity as an inhibitor of enzymes like cyclo-oxygenase-2 (COX-2), which are involved in inflammatory processes .

RIP2 Kinase Inhibition

The pharmacological characterization of indazole compounds related to (5-Fluoro-1H-indazol-3-yl)methanol has shown potent and selective inhibition of RIP2 kinase. This enzyme plays a role in NOD1 and NOD2 mediated disease pathogenesis, suggesting applications in the study of immune response and inflammatory diseases .

Structural Biology and Drug Design

The crystal structure of RIP2 kinase bound with an indazole derivative has been elucidated, providing insights into the molecular interactions that govern enzyme inhibition. This information is valuable for the design of new drugs targeting RIP2 kinase and related pathways, where (5-Fluoro-1H-indazol-3-yl)methanol could serve as a starting point for the development of novel therapeutics .

properties

IUPAC Name

(5-fluoro-2H-indazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNPPRWQIBANBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625980
Record name (5-Fluoro-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-1H-indazol-3-yl)methanol

CAS RN

518990-02-8
Record name (5-Fluoro-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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